molecular formula C6H13NO B581035 N-Isopropyloxetan-3-amine CAS No. 1341782-83-9

N-Isopropyloxetan-3-amine

Cat. No.: B581035
CAS No.: 1341782-83-9
M. Wt: 115.176
InChI Key: XESAXGZAVQQNBN-UHFFFAOYSA-N
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Description

N-Isopropyloxetan-3-amine is an organic compound with the molecular formula C6H13NO It is a heterocyclic amine featuring an oxetane ring substituted with an isopropyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropyloxetan-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isopropylamine with oxetane derivatives can yield this compound. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-Isopropyloxetan-3-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like halides or alkoxides under mild heating.

Major Products:

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted oxetane derivatives.

Scientific Research Applications

N-Isopropyloxetan-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials due to its unique structural properties.

Mechanism of Action

The mechanism by which N-Isopropyloxetan-3-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

    Oxetane: A simpler analog without the isopropyl and amino substitutions.

    N-Isopropylamine: Lacks the oxetane ring but shares the isopropyl and amino groups.

    3-Aminomethyl-oxetane: Similar structure but with different substitution patterns.

Uniqueness: N-Isopropyloxetan-3-amine is unique due to the combination of the oxetane ring with both isopropyl and amino groups

Properties

IUPAC Name

N-propan-2-yloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(2)7-6-3-8-4-6/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESAXGZAVQQNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341782-83-9
Record name N-(propan-2-yl)oxetan-3-amine
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